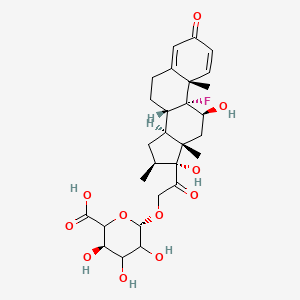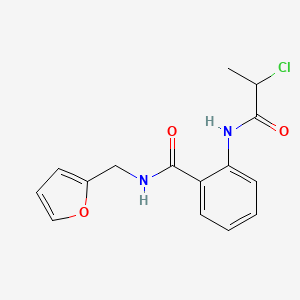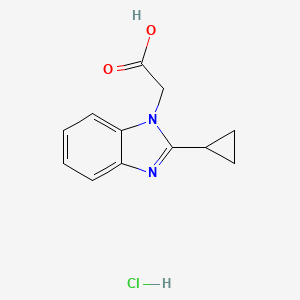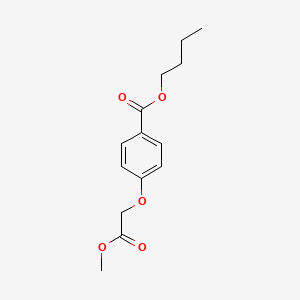 (4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl)méthylamine dihydrochlorure CAS No. 1311314-88-1"
>
(4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl)méthylamine dihydrochlorure CAS No. 1311314-88-1"
>
(4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl)méthylamine dihydrochlorure
Vue d'ensemble
Description
{[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(methyl)amine dihydrochloride is a useful research compound. Its molecular formula is C12H15Cl2N3O2 and its molecular weight is 304.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality {[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(methyl)amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(methyl)amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche sur les stimulants
L'eutylone est étudié pour ses propriétés stimulantes similaires à celles d'autres cathinones synthétiques. Il est utilisé dans la recherche pour comprendre les effets des stimulants sur le système nerveux central et leur potentiel de dépendance .
Analyse des effets empathogènes
Les chercheurs analysent l'eutylone pour ses effets empathogènes, qui sont des effets émotionnels et sociaux similaires à ceux produits par la MDMA. Cela aide à étudier l'impact du composé sur le traitement des émotions et le comportement social .
Sciences forensiques
Dans les applications médico-légales, l'eutylone est identifié et analysé dans des échantillons biologiques pour aider dans les affaires judiciaires impliquant l'usage de drogues. Sa détection est cruciale pour l'interprétation des rapports toxicologiques .
Pharmacocinétique et métabolisme
La pharmacocinétique de l'eutylone, qui comprend l'absorption, la distribution, le métabolisme et l'excrétion, est étudiée pour comprendre comment l'organisme traite le composé. Cette recherche est essentielle pour développer des profils de sécurité et des applications thérapeutiques .
Inhibition de la recapture des neurotransmetteurs
L'eutylone se lie aux transporteurs de monoamines et inhibe la recapture des neurotransmetteurs tels que la dopamine, la sérotonine et la noradrénaline. Cette application est importante dans l'étude de la dépression et d'autres troubles de l'humeur .
Inhibition de la cyclooxygénase (COX)
Les dérivés de la benzodioxole, y compris l'eutylone, sont évalués pour leurs propriétés inhibitrices de la COX. Cette recherche a des implications pour le développement de médicaments anti-inflammatoires et de thérapies anticancéreuses .
Études de cytotoxicité
Les effets cytotoxiques du composé sont évalués dans diverses lignées cellulaires cancéreuses, telles que les cellules de carcinome cervical. Ces études contribuent à la recherche sur le cancer et au développement potentiel de médicaments anticancéreux .
Synthèse et conception chimiques
L'eutylone sert de composé modèle en chimie synthétique pour la conception et la synthèse de nouveaux composés ayant des applications thérapeutiques potentielles. Sa structure et sa réactivité sont des domaines d'intérêt clés .
Propriétés
IUPAC Name |
1-[5-(1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-N-methylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2.2ClH/c1-13-6-12-14-5-9(15-12)8-2-3-10-11(4-8)17-7-16-10;;/h2-5,13H,6-7H2,1H3,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQADYMDEVMRFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=C(N1)C2=CC3=C(C=C2)OCO3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


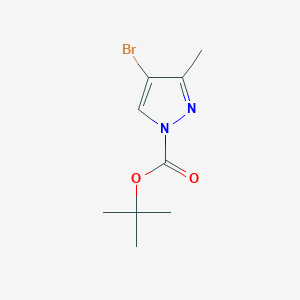





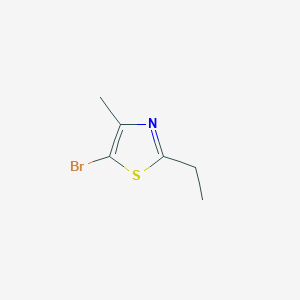

![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1523265.png)
